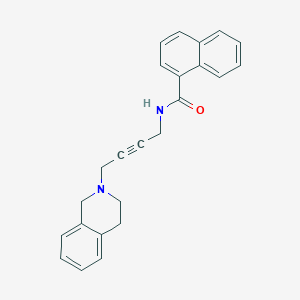
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-naphthamide, commonly referred to as DIQBA, is a synthetic compound that has gained attention for its potential applications in scientific research. DIQBA is a small molecule that has been shown to modulate the activity of certain proteins, making it a valuable tool for studying various biological processes.
Scientific Research Applications
Stereoselective Synthesis and Atropisomeric Alkaloids
Research has demonstrated the utility of planar chiral arene chromium complexes in the stereoselective synthesis of atropisomeric korupensamines A and B, which share structural motifs with N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-naphthamide. This synthesis involves syn-selective cross-coupling and axial isomerization or tricarbonylchromium migration, highlighting a method that could potentially be applied to the synthesis of related compounds (Watanabe et al., 2004).
Biological Activities of Naphthylisoquinoline Alkaloids
Naphthylisoquinoline alkaloids, a class to which N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-naphthamide is structurally related, have been found to exhibit a diverse array of biological activities. These compounds, naturally occurring in certain plant families, have shown promise in antiviral, antiprotozoal, and antitumor applications, suggesting potential research applications for similar compounds in pharmacology and medicinal chemistry (Ibrahim & Mohamed, 2015).
Synthesis of Fluorescent and Photoactivatable Analogues
The development of photoactive and fluorescent derivatives of naphthylisoquinoline alkaloids for biological studies is another area of research that underscores the relevance of complex organic synthesis in understanding the mode of action of bioactive compounds. This approach facilitates the investigation of drug-target interactions, providing a framework that could be extended to the study of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-naphthamide derivatives in biological systems (Bringmann et al., 2007).
Novel Biosynthetic Pathways
Explorations into the biosynthesis of isoquinoline alkaloids have revealed novel pathways, highlighting the role of acetate units in the formation of both the isoquinoline and naphthalene portions of such compounds. This research into stress-related metabolism and novel biosynthetic routes offers valuable insights into the production and potential modifications of compounds like N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-naphthamide for therapeutic applications (Bringmann & Feineis, 2001).
properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O/c27-24(23-13-7-11-20-9-3-4-12-22(20)23)25-15-5-6-16-26-17-14-19-8-1-2-10-21(19)18-26/h1-4,7-13H,14-18H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDXLVWPPUIHNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-naphthamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2919572.png)

![2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2919575.png)
![9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2919576.png)

![3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2919580.png)

![N-(3-chlorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2919585.png)
![2-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2919588.png)


![2-cyano-3-[4-(dimethylamino)phenyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2919592.png)
![2-methyl-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2919593.png)